N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE
Overview
Description
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a triazine ring, a pyrazole ring, and multiple fluorinated groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate nitrile or amine precursors under controlled conditions.
Introduction of the Pyrazole Ring: This step involves the reaction of the triazine intermediate with a pyrazole derivative, often under acidic or basic conditions to facilitate the coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are critical factors.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation are employed to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream effects.
Pathways Involved: The exact pathways depend on the biological context but may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(3-HYDROXYPYRROLIDIN-1-YL)-5-(1H-PYRAZOL-5-YL)PYRIDINE-3-CARBOXAMIDE
- N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(3-HYDROXYPYRROLIDIN-1-YL)-5-(1H-PYRAZOL-5-YL)PYRIDINE-3-CARBOXAMIDE
Uniqueness
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE is unique due to its specific combination of functional groups and its potential applications across various fields. Its fluorinated groups and triazine ring contribute to its distinct chemical and physical properties, setting it apart from similar compounds.
Properties
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-4-(3,5-dimethylpyrazol-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF5N6O2/c1-9-7-10(2)29(28-9)14-25-13(26-15(27-14)30-8-16(19,20)21)24-11-3-5-12(6-4-11)31-17(18,22)23/h3-7H,8H2,1-2H3,(H,24,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNANMALVDDEQCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)OC(F)(F)Cl)OCC(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF5N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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